N-(1-(furan-2-yl)propan-2-yl)-4-methylbenzenesulfonamide
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Overview
Description
N-(1-(furan-2-yl)propan-2-yl)-4-methylbenzenesulfonamide is an organic compound that features a furan ring, a propyl chain, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(furan-2-yl)propan-2-yl)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-(furan-2-yl)propan-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(1-(furan-2-yl)propan-2-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring and the benzenesulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(1-(furan-2-yl)propan-2-yl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-(furan-2-yl)propan-2-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The furan ring and sulfonamide group can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1-(furan-2-yl)propan-2-yl)cyclopropanecarboxamide
- N-(1-(furan-2-yl)propan-2-yl)-3-(phenylsulfonyl)propanamide
- N-(1-(furan-2-yl)propan-2-yl)-2-(m-tolyloxy)acetamide
Uniqueness
N-(1-(furan-2-yl)propan-2-yl)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
952959-28-3 |
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Molecular Formula |
C14H17NO3S |
Molecular Weight |
279.36 g/mol |
IUPAC Name |
N-[1-(furan-2-yl)propan-2-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H17NO3S/c1-11-5-7-14(8-6-11)19(16,17)15-12(2)10-13-4-3-9-18-13/h3-9,12,15H,10H2,1-2H3 |
InChI Key |
ZCLQPTHLBBFEOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)CC2=CC=CO2 |
Origin of Product |
United States |
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